

AHR-1911 Performance Evaluation: Data Unavailable for Direct Comparison

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Compound of Interest

Compound Name: AHR-1911

Cat. No.: B1672626

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Initial searches for a compound designated "**AHR-1911**" have not yielded any specific information regarding a molecule or drug with this identifier. The search results were predominantly related to non-scientific subject matter. It is possible that "**AHR-1911**" is a novel, yet-to-be-published compound, a misnomer, or an internal designation not currently in the public domain. Therefore, a direct performance comparison of **AHR-1911** against a known inhibitor is not feasible at this time.

As an alternative, this guide provides a comprehensive comparison of a well-characterized Aryl Hydrocarbon Receptor (AHR) antagonist, CH-223191, against a known AHR agonist, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), to demonstrate the requested format and the depth of analysis that can be provided when data is available.

Comparative Analysis of AHR Modulators: CH-223191 (Antagonist) vs. TCDD (Agonist)

This comparison guide outlines the performance of the potent and specific AHR antagonist, CH-223191, in contrast to the well-known AHR agonist, TCDD. The data presented here is a synthesis of publicly available research to illustrate their opposing effects on the AHR signaling pathway.

Data Presentation: Quantitative Comparison of AHR Modulators

The following table summarizes the key quantitative parameters for CH-223191 and TCDD, highlighting their distinct mechanisms of action on the Aryl Hydrocarbon Receptor.

Parameter	CH-223191	TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)	Reference
Mechanism of Action	AHR Antagonist	AHR Agonist	[1][2]
IC50	30 nM	Not Applicable (Agonist)	[1][3][4]
Binding Affinity (Kd)	-	High Affinity	-
Effect on AHR	Inhibits nuclear translocation and DNA binding	Induces nuclear translocation and DNA binding	[1]
Downstream Gene Expression (e.g., CYP1A1)	Inhibits TCDD-induced expression	Potently induces expression	[1]
In Vivo Efficacy	Prevents TCDD-induced toxicity in mice	Induces a wide range of toxic responses	[4]

Experimental Protocols

AHR Reporter Gene Assay

This experiment is designed to quantify the agonistic or antagonistic activity of a compound on the AHR signaling pathway.

Objective: To determine the IC50 of CH-223191 in inhibiting TCDD-induced AHR activation.

Materials:

- HepG2 cells stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
- CH-223191 (test compound).
- TCDD (agonist).
- Luciferase assay reagent.
- 96-well cell culture plates.
- Luminometer.

Procedure:

- Seed HepG2-DRE-luciferase cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Pre-treat the cells with varying concentrations of CH-223191 for 1 hour.
- Add a fixed concentration of TCDD (e.g., 1 nM) to the wells.
- Incubate the plate for an additional 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer.
- Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of CH-223191.
- Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of CH-223191 and fitting the data to a sigmoidal dose-response curve.

In Vivo AHR Antagonism Study

This protocol assesses the ability of an AHR antagonist to prevent agonist-induced toxicity in a living organism.

Objective: To evaluate the efficacy of CH-223191 in preventing TCDD-induced liver toxicity and wasting syndrome in mice.

Materials:

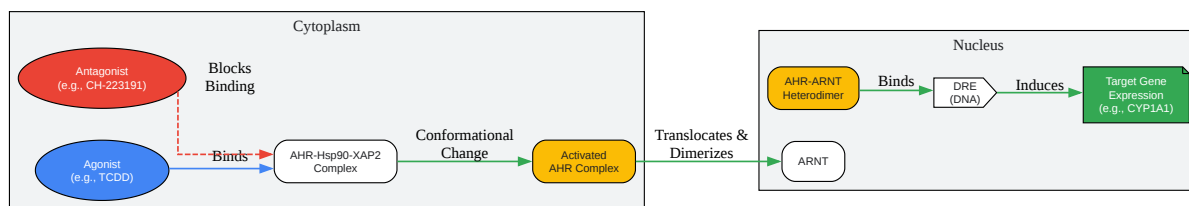
- C57BL/6 mice.
- CH-223191.
- TCDD.
- Corn oil (vehicle).
- Equipment for oral gavage and intraperitoneal injection.
- Histopathology equipment.
- Analytical balance.

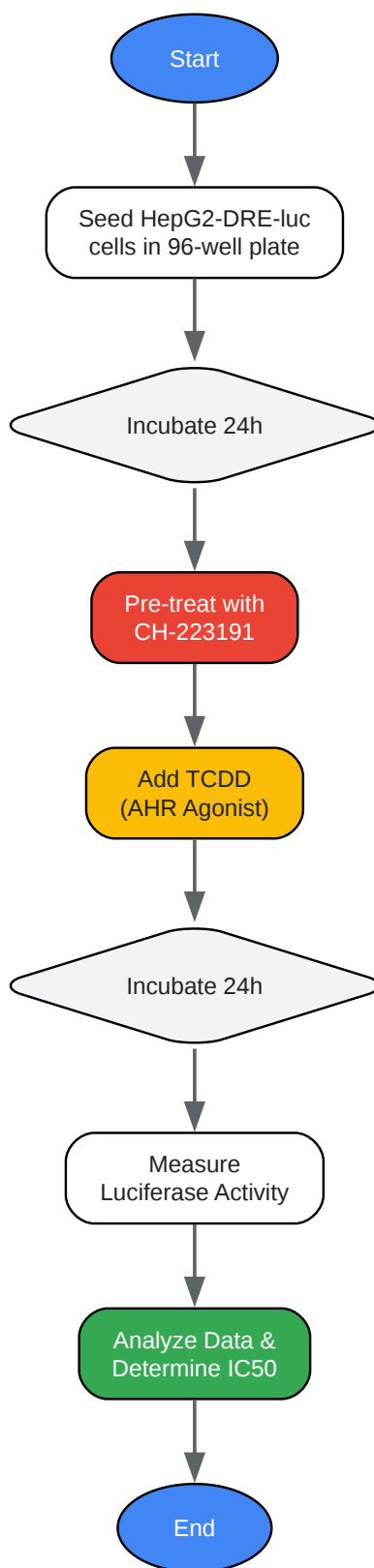
Procedure:

- Acclimate mice for one week prior to the experiment.
- Divide mice into four groups: Vehicle control, TCDD only, CH-223191 only, and CH-223191 + TCDD.
- Administer CH-223191 (e.g., 10 mg/kg/day) or vehicle orally for a specified number of days.
- On a designated day, administer a single intraperitoneal dose of TCDD (e.g., 50 µg/kg) or vehicle.
- Monitor body weight and clinical signs of toxicity daily.
- At the end of the study period, euthanize the mice and collect liver tissue for histopathological analysis and measurement of cytochrome P450 enzyme activity.
- Compare the outcomes between the different treatment groups to determine the protective effect of CH-223191.

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AhR Inhibitor [alab.com.pl]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
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